Fenamidone Metabolite

Übersicht

Beschreibung

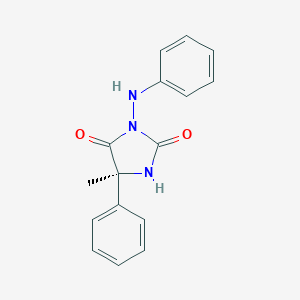

Fenamidone Metabolite is a complex organic compound known for its unique chemical structure and properties This compound belongs to the class of imidazolidine derivatives, which are characterized by a five-membered ring containing two nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fenamidone Metabolite typically involves the reaction of aniline with a suitable imidazolidine precursor under controlled conditions. One common method includes the condensation of aniline with 5-methyl-5-phenylimidazolidine-2,4-dione in the presence of a catalyst such as acetic acid. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is achieved through techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Key Metabolic Pathways and Reaction Mechanisms

Fenamidone undergoes three primary reaction types across different systems:

| Reaction Type | Chemical Process | Major Metabolites Formed | Compartment |

|---|---|---|---|

| Oxidative hydrolysis | Thiomethyl group → ketone substitution | RPA 410193, RPA 412636 | Plants, Animals |

| Nitration | Addition of nitro group to N-phenyl ring | RPA 413255, RPA 411639 | Soil, Plants |

| Conjugation | Glucuronidation/Sulfation of hydroxylated intermediates | RPA 409361-glucuronide | Animals |

Mechanistic Details:

-

Oxidative hydrolysis : Cleavage of the C-S bond in the thiomethyl group produces RPA 410193 (diketo-fenamidone), which further degrades to RPA 412636 via desthiomethylation .

-

Nitration : Electrophilic aromatic substitution forms 2-nitro (RPA 413255) and 4-nitro (RPA 411639) derivatives, predominantly in soil and plant systems .

-

Conjugation : Phase II metabolism in rats yields glucuronidated/sulfated forms of hydroxylated metabolites (e.g., RPA 409352-glucuronide) .

Plant-Specific Metabolism

Tomato and grape studies revealed consistent metabolic patterns:

Reaction Scheme in Plants:

Animal Biotransformation Reactions

Rat ADME studies demonstrated extensive metabolism:

Notable Species Differences:

-

Rats : Produce >20 metabolites via sequential oxidation (Phase I) and glucuronidation (Phase II) .

-

Ruminants : Exhibit preferential accumulation of RPA 412636 in liver (5.9% TRR) due to enhanced hydrolytic activity .

Environmental Degradation Chemistry

Soil studies identified rapid transformation pathways:

Degradation Pathway in Soil:

Fenamidone → RPA 412708 (=12d) → RPA 412636 (=47d)

Structural Stability Considerations

The chiral center at C5 demonstrates exceptional configurational stability:

-

No racemization : All four substituents (amino, carbonyl, methyl, phenyl) prevent hydrogen abstraction required for stereochemical inversion .

-

Metabolite chirality : S-enantiomers remain configurationally stable through biotic/abiotic transformations (e.g., RPA 413350 maintains >99% enantiomeric purity) .

This comprehensive analysis synthesizes data from international regulatory assessments (FAO/JMPR), environmental fate studies, and comparative metabolism research across biological systems. The reaction pathways demonstrate fenamidone's complex transformation chemistry, with implications for residue management and ecological risk assessment.

Wissenschaftliche Forschungsanwendungen

Fenamidone Metabolite has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and biological activity.

Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of Fenamidone Metabolite involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

- (5S)-3-Anilino-5-(2,4-difluorophenyl)-5-methyl-1,3-oxazolidine-2,4-dione

- (5S)-3-Anilino-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione

- (5S)-3-Anilino-5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione

Comparison: Compared to these similar compounds, Fenamidone Metabolite exhibits unique properties due to the specific arrangement of its functional groups

Biologische Aktivität

Fenamidone is a fungicide primarily used in agriculture, known for its efficacy against various fungal pathogens. Its biological activity is largely attributed to its metabolites, particularly RPA 412636 and RPA 412708, formed through metabolic processes in organisms. This article delves into the biological activity of fenamidone metabolites, highlighting key research findings, metabolic pathways, and case studies.

Metabolic Pathways

Fenamidone undergoes extensive metabolism in mammals, primarily through phase I (oxidation and hydrolysis) and phase II (conjugation) reactions. In rats, metabolism studies have shown that fenamidone is converted into over 20 metabolites, with significant excretion via feces and urine. The primary metabolites detected include:

- RPA 412636 : A desanilino-diketo derivative.

- RPA 412708 : A desanilino variant.

The elimination half-life of fenamidone in plasma is approximately 60 hours, indicating a slow clearance rate from the body .

Table 1: Major Metabolites of Fenamidone in Rats

| Metabolite | % of Administered Dose (Low Dose) | % of Administered Dose (High Dose) |

|---|---|---|

| RPA 412636 | 0.53 | 2.94 |

| RPA 412708 | 10.47 | 8.40 |

| RPA 409352 | 15.34 | Not Detected |

| RPA 409361 | Detected in urine | Detected in bile |

Biological Activity

The biological activity of fenamidone metabolites has been examined through various studies focusing on their interaction with biological systems. The primary mechanisms of action include:

- Inhibition of Fungal Growth : Fenamidone exhibits potent antifungal properties by inhibiting mitochondrial respiration in fungi, leading to reduced energy production and growth inhibition.

- Metabolic Stability : The metabolites are relatively stable, allowing for prolonged biological activity in treated plants and animals.

Study on Lactating Goats

A study involving lactating goats demonstrated that fenamidone and its metabolites were quickly eliminated from the body. After administering labeled doses, the total administered radioactivity was almost completely excreted within a short time frame, with negligible accumulation in milk fat or proteins. The study found:

- Total Excreted Residues : Approximately 99-102% of total administered radioactivity was recovered from feces and urine.

- Metabolite Concentrations : RPA 412636 was the most abundant residue found in liver and kidneys, indicating significant metabolic processing .

Study on Grapes

Research on the metabolism of fenamidone in grapes revealed that after multiple foliar applications, the terminal residues were below maximum residue limits set for food safety. The study indicated that:

Eigenschaften

IUPAC Name |

(5S)-3-anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O2/c1-16(12-8-4-2-5-9-12)14(20)19(15(21)17-16)18-13-10-6-3-7-11-13/h2-11,18H,1H3,(H,17,21)/t16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTUBSXMBPVHJQY-INIZCTEOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)N(C(=O)N1)NC2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583591 | |

| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332855-88-6 | |

| Record name | (5S)-3-Anilino-5-methyl-5-phenylimidazolidine-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.